

# Comprehensive Technical Guide to Pyridine Hydroiodide: Properties, Synthesis, and Applications in Pharmaceutical Research

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## Compound Focus: Pyridine hydroiodide

CAS No.: 18820-83-2

Cat. No.: S1832926

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## Introduction to Pyridine Hydroiodide

**Pyridine hydroiodide** ( $C_5H_6IN$ , CAS No. 18820-83-2), also known as pyridinium iodide, is an **acid addition salt** formed from pyridine and hydriodic acid. This compound belongs to the broader class of **pyridinium salts** that have gained significant importance in pharmaceutical research and organic synthesis. The unique properties of the iodide counterion and the pyridinium cation make this compound particularly valuable for **specialized synthetic applications**, including demethylation reactions and as a precursor in materials science.

The significance of **pyridine hydroiodide** in drug development is closely linked to the broader importance of **pyridine-containing compounds** in medicinal chemistry. Recent analyses reveal that pyridine rings are present in approximately 33% of FDA-approved anticancer drugs and 20% of CNS-acting pharmaceuticals approved in the last decade, highlighting their fundamental role in modern drug discovery [1]. As researchers continue to explore novel synthetic methodologies and pharmaceutical applications, **pyridine hydroiodide** serves as a versatile reagent and building block with specific advantages in various chemical transformations.

## Physical and Chemical Properties

### Fundamental Characteristics

**Pyridine hydroiodide** exhibits distinct **physicochemical properties** that determine its handling, storage, and application in research and industrial settings. The compound typically presents as a **white to light yellow or light orange** crystalline powder, with color variations potentially indicating storage history or purity levels. Its molecular structure features a **pyridinium cation** and an **iodide anion**, creating a salt with moderate solubility in polar solvents and characteristic decomposition behavior.

The following table summarizes the key physical and chemical properties of **pyridine hydroiodide**:

Table 1: Physical and Chemical Properties of **Pyridine Hydroiodide**

Property	Value / Description	Reference
CAS Number	18820-83-2	[2]
Molecular Formula	C <sub>5</sub> H <sub>6</sub> IN	[2]
Molecular Weight	207.01-207.012 g/mol	[2]
Melting Point	210 °C (decomposes)	[2]
Density	2.09 g/cm <sup>3</sup>	[2]
Solubility in Water	Soluble	[2]
Physical Form	Powder to crystal	[2]
Storage Conditions	Room temperature, dry, cool	[2]
Hygroscopicity	Hygroscopic	[3]

### Structural and Reactivity Features

The **reactivity profile** of **pyridine hydroiodide** is influenced by both the acidic pyridinium proton and the nucleophilic iodide counterion. The **pyridinium cation** can participate in hydrogen bonding interactions with various biological targets and synthetic intermediates, while the **iodide anion** serves as an excellent nucleophile and leaving group in substitution reactions. This dual reactivity makes the compound particularly valuable in synthetic chemistry applications where both acidity and nucleophilicity are required.

The compound's **decomposition temperature** of 210°C indicates moderate thermal stability, typical of organic ammonium salts. Its **hygroscopic nature** necessitates careful handling and storage under anhydrous conditions to maintain purity and reactivity. The relatively **high density** of 2.09 g/cm<sup>3</sup> reflects the presence of the heavy iodine atom, which constitutes approximately 61% of the compound's molecular weight. These properties collectively influence the compound's behavior in various solvents and reaction conditions, guiding researchers in selecting appropriate experimental parameters for its application.

## Synthesis and Production Methods

### Laboratory-Scale Synthesis

The synthesis of **pyridine hydroiodide** typically follows a **straightforward acid-base reaction** between pyridine and hydriodic acid. This method offers high yields and requires minimal purification steps, making it suitable for both research and industrial scale production. The reaction proceeds through **proton transfer** from the strong acid (HI) to the basic nitrogen of pyridine, resulting in precipitation of the desired salt from solution.

A standard laboratory synthesis protocol involves the following steps:

- **Equipment Setup:** Equip a round-bottom flask with a magnetic stirrer and cooling bath
- **Reaction Mixture:** Slowly add hydriodic acid (57% w/w, 1.0 equivalent) to pyridine (1.0 equivalent) dissolved in anhydrous diethyl ether or ethanol at 0-5°C
- **Precipitation:** Allow the reaction mixture to warm to room temperature with continuous stirring
- **Isolation:** Collect the precipitated solid by vacuum filtration
- **Purification:** Wash the solid with cold anhydrous ether and dry under vacuum

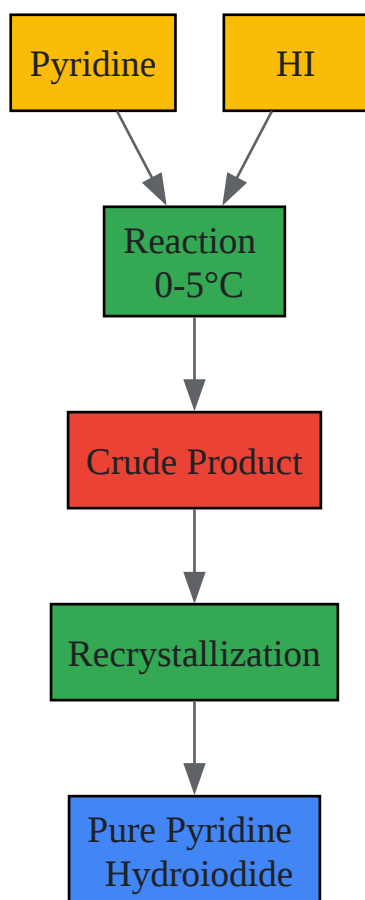
This method typically yields **high-purity pyridine hydroiodide** (>97%) suitable for most applications. The reaction can be performed under air atmosphere but should be conducted in a fume hood due to the potential

release of hydrogen iodide vapors.

## Process Optimization and Quality Control

For pharmaceutical applications, additional **purification steps** may be implemented to achieve higher purity grades. **Recrystallization** from anhydrous ethanol or ethanol/ether mixtures can remove trace impurities and improve crystal morphology. The purity of the final product can be assessed using **HPLC analysis** (purity >98.0 area%) and **nonaqueous titration** (purity >97.0%) as specified by commercial suppliers [3].

**Process optimization** focuses on controlling crystal size distribution, minimizing residual solvent content, and ensuring batch-to-batch consistency. The synthetic workflow can be visualized as follows:



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*Synthesis Workflow for **Pyridine Hydroiodide** Production*

# Applications in Organic Synthesis and Drug Development

## Demethylation Reactions

**Pyridine hydroiodide** serves as an effective **demethylation reagent** for cleaving methyl ethers, particularly aryl methyl ethers, to their corresponding phenolic compounds. This transformation leverages the **acidic nature** of the pyridinium ion and the **nucleophilicity** of the iodide anion in a concerted mechanism. The reaction typically proceeds at elevated temperatures (150-200°C) under anhydrous conditions, providing good to excellent yields for a range of substrates.

The proposed mechanism for demethylation involves:

- **Proton transfer** from pyridinium to the ether oxygen
- **Nucleophilic attack** by iodide on the methyl carbon
- **Displacement** of the methanol moiety as methyl iodide
- **Regeneration** of the phenolic group

This application is particularly valuable in **natural product modification** and the synthesis of drug metabolites, where selective demethylation is often required without affecting other sensitive functional groups.

## Activation in Phosphonate Chemistry

**Pyridine hydroiodide** demonstrates remarkable **catalytic activity** in the reaction of trialkyl phosphites with various C=X electrophiles, including aldehydes, ketones, ketophosphonates, aldimines, ketimines, isocyanates, isothiocyanates, and activated olefins [4]. Among pyridine hydrohalides, the **hydroiodide derivative shows particularly high activity**, making it a preferred catalyst for these transformations.

This catalytic system provides a convenient method for synthesizing valuable building blocks such as:

- **Hydroxyphosphonates** - via reactions with aldehydes and ketones
- **Aminophosphonates** - through reactions with aldimines and ketimines
- **Carbamoylphosphonates** - from isocyanates
- **Carbamoylthiophosphonates** - from isothiocyanates

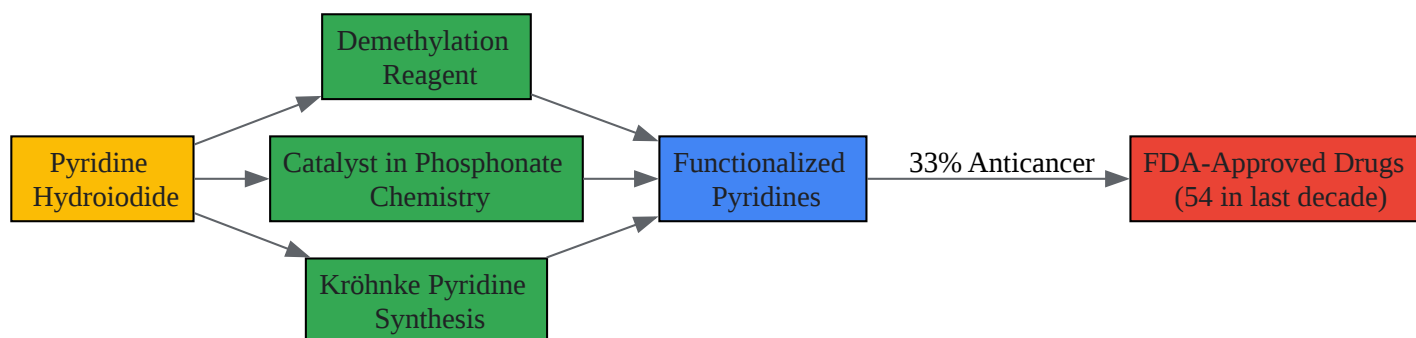
- **Methylenebisphosphonates** - via reactions with activated olefins

The enhanced catalytic performance of **pyridine hydroiodide** compared to other halide salts is attributed to the **optimal nucleophilicity and leaving group ability** of the iodide ion, which facilitates the initial phosphorylation step while allowing for efficient turnover.

## Pharmaceutical Building Block

**Pyridine hydroiodide** serves as a **versatile precursor** in the synthesis of complex pyridine-containing structures through methodologies such as the **Kröhnke pyridine synthesis** [5]. This reaction involves condensation of  $\alpha$ -pyridinium methyl ketone salts (readily derived from **pyridine hydroiodide**) with  $\alpha,\beta$ -unsaturated carbonyl compounds to generate highly functionalized pyridine derivatives.

The significance of this application is magnified by the **prevalence of pyridine motifs** in pharmaceuticals. Recent analysis reveals that 54 FDA-approved drugs in the last decade contain pyridine rings, with particular dominance in anticancer (33%) and central nervous system (20%) therapeutics [1]. The relationship between **pyridine hydroiodide** applications and drug development can be visualized as:



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*Pharmaceutical Applications of **Pyridine Hydroiodide** in Drug Development*

## Safety, Handling, and Storage

## Hazard Assessment

**Pyridine hydroiodide** requires careful handling to ensure researcher safety and compound stability. According to safety data, the compound carries the **GHS07 warning** symbol with specific hazard statements H315 ("Causes skin irritation") and H319 ("Causes serious eye irritation") [3]. Although not classified as severely hazardous, proper personal protective equipment is essential when working with this compound.

The **precautionary measures** for handling **pyridine hydroiodide** include:

- **Skin Protection:** Wear protective gloves and clothing to prevent direct contact
- **Eye Protection:** Use safety goggles or face protection to prevent eye exposure
- **Respiratory Protection:** Employ local exhaust ventilation or respiratory protection in powder-handling situations
- **Hygiene Measures:** Wash thoroughly after handling and before eating, drinking, or smoking

## Storage and Stability

Proper storage conditions are critical for maintaining the **chemical integrity** of **pyridine hydroiodide**. The compound should be stored at **room temperature** in a cool, dark place (<15°C recommended), with protection from moisture due to its **hygroscopic nature** [3]. For long-term storage, maintaining the material under **inert gas atmosphere** (argon or nitrogen) helps prevent decomposition and discoloration.

The **NFPA 704** hazard classification rates **pyridine hydroiodide** as 0 for health hazards, 2 for flammability, and 0 for instability, indicating moderate fire hazard but low reactivity concerns [2]. In case of spillage, the material should be collected carefully and disposed of according to local regulations for halogen-containing organic compounds.

## Analytical Methods and Characterization

### Quality Control Testing

Comprehensive **analytical characterization** ensures the identity, purity, and quality of **pyridine hydroiodide** for research applications. Commercial specifications typically require a minimum of **98.0%**

**purity by HPLC analysis and 97.0% by nonaqueous titration** [3]. These complementary methods verify both chromatographic purity and quantitative active component content.

Standard analytical procedures include:

- **HPLC Analysis:** Reverse-phase chromatography with UV detection
- **Nonaqueous Titration:** Potentiometric determination using perchloric acid in acetic acid
- **Melting Point Determination:** Assessment of decomposition temperature (210°C)
- **Visual Inspection:** Confirmation of color (white to light yellow/orange) and physical form

## Spectroscopic Characterization

Advanced spectroscopic techniques provide structural confirmation and additional purity assessment:

- **FT-IR Spectroscopy:** Characteristic N-H stretches (2500-3300  $\text{cm}^{-1}$ , broad) of the pyridinium ring and C-N stretches (1600-1650  $\text{cm}^{-1}$ )
- **NMR Spectroscopy:**  $^1\text{H}$  NMR ( $\text{DMSO-d}_6$ ) shows pyridinium ring proton signals between  $\delta$  8.0-9.0 ppm, with the N-H proton typically appearing as a broad singlet around  $\delta$  12-15 ppm
- **Elemental Analysis:** Verification of carbon, hydrogen, and nitrogen content within theoretical specifications
- **X-ray Crystallography:** Confirmation of salt formation and crystal structure

These analytical methods collectively ensure batch-to-batch consistency and reliable performance in synthetic applications, making **pyridine hydroiodide** a dependable reagent for pharmaceutical research and development.

## Conclusion

**Pyridine hydroiodide** represents a **versatile reagent** with specific applications in organic synthesis, particularly in demethylation reactions, phosphonate chemistry, and the preparation of functionalized pyridines via the Kröhnke synthesis. Its well-characterized physical properties, including a melting point of 210°C with decomposition, and straightforward synthesis make it readily accessible for research and development purposes.

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